molecular formula C17H17NO5S B2778577 3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid CAS No. 1334031-44-5

3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid

Cat. No. B2778577
CAS RN: 1334031-44-5
M. Wt: 347.39
InChI Key: YAIZADQCVQKHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid” is a complex organic molecule. It contains several functional groups, including a phenyl group, a sulfonylamino group, and a phenoxy group. These functional groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonylamino group might be susceptible to nucleophilic attack, while the phenyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites . This interaction can inhibit the activity of these enzymes, leading to changes in the pH balance within the body.

Biochemical Pathways

The inhibition of Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway . This can lead to a decrease in the conversion of carbon

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific information, it’s difficult to assess these properties .

Future Directions

The future research directions for this compound could involve studying its properties in more detail, exploring its potential uses, and developing more efficient methods for its synthesis .

properties

IUPAC Name

3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c19-17(20)10-12-23-16-8-6-15(7-9-16)18-24(21,22)13-11-14-4-2-1-3-5-14/h1-9,11,13,18H,10,12H2,(H,19,20)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIZADQCVQKHRV-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Phenylethenesulfonamido)phenoxy]propanoic acid

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